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Compound of Interest

Compound Name: bromoethyne

Cat. No.: B3344055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

bromoethyne (C₂HBr), a valuable building block in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering insights into its unique structural features. This document also outlines

detailed experimental protocols for obtaining these spectra, ensuring reproducibility and

accuracy in your own research endeavors.

Spectroscopic Data Summary
The empirical formula for bromoethyne is C₂HBr, with a molecular weight of 104.93 g/mol .[1]

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ) Multiplicity Integration Assignment

2.33 ppm[2] Singlet 1H Ethynyl H

¹³C NMR Data
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Chemical Shift (δ) Assignment

~70-80 ppm (Expected) C≡C-Br

~70-80 ppm (Expected) H-C≡C

Note: Experimentally determined ¹³C NMR data for bromoethyne is not readily available in the

searched literature. The provided values are typical for acetylenic carbons and may vary based

on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3300 ≡C-H Stretch Strong

~2100-2260 C≡C Stretch Medium

~580-780 C-Br Stretch Strong

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, or solid)

and the spectrometer.

Mass Spectrometry (MS)
m/z Ion Fragment Relative Abundance

104 [C₂H⁷⁹Br]⁺ (Molecular Ion, M⁺) High

106
[C₂H⁸¹Br]⁺ (Molecular Ion,

M+2)
High (Similar to M⁺)

79 [⁷⁹Br]⁺ Variable

81 [⁸¹Br]⁺ Variable

25 [C₂H]⁺ Variable

Note: The mass spectrum of bromoethyne will exhibit a characteristic isotopic pattern for

bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) due to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Due to the volatile nature of bromoethyne, samples for NMR analysis should be prepared in a

well-ventilated fume hood.

Solvent Selection: Choose a suitable deuterated solvent that will not react with

bromoethyne. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are

common choices.

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of bromoethyne in 0.6-0.7

mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher

concentration of 50-100 mg is recommended.

Tube Filling: Dissolve the bromoethyne in the deuterated solvent in a small vial before

transferring the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid level

is sufficient to cover the NMR probe's detection coils (typically around 4-5 cm).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Add a small amount directly to the sample

solution.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for

better signal resolution.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance sensitivity.

Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required

due to the low natural abundance of ¹³C.

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for

quaternary carbons, although none are present in bromoethyne.

Infrared (IR) Spectroscopy
Gas-Phase IR:

Given bromoethyne's volatility, gas-phase IR spectroscopy is a suitable method.

Sample Cell: Use a gas cell with KBr or NaCl windows, which are transparent to IR radiation.

Sample Introduction: Introduce a small amount of liquid bromoethyne into the evacuated

gas cell. The liquid will vaporize to create a gaseous sample.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Background Spectrum: Record a background spectrum of the empty gas cell before

introducing the sample. This will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3344055?utm_src=pdf-body
https://www.benchchem.com/product/b3344055?utm_src=pdf-body
https://www.benchchem.com/product/b3344055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Bromoethyne can be introduced into the mass spectrometer via a

direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC

column.

Ionization:

Technique: Electron Ionization (EI) is a common method for small, volatile molecules.

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of bromoethyne.

Caption: Workflow for the spectroscopic characterization of bromoethyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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